2-acetamidophenyl sulfurofluoridate
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Overview
Description
2-Acetamidophenyl sulfurofluoridate is an organic compound that features both an acetamido group and a sulfurofluoridate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamidophenyl sulfurofluoridate typically involves the reaction of 2-acetamidophenol with sulfuryl fluoride (SO2F2) in the presence of a base. The reaction conditions often include the use of a solvent such as acetonitrile and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction . The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the desired sulfurofluoridate product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The process involves the controlled addition of reactants and catalysts, maintaining optimal reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetamidophenyl sulfurofluoridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfurofluoridate group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: In the presence of water, the sulfurofluoridate group can hydrolyze to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., acetonitrile).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of thiol or sulfide derivatives.
Hydrolysis: Formation of sulfonic acid derivatives.
Scientific Research Applications
2-Acetamidophenyl sulfurofluoridate has several scientific research applications:
Biology: Acts as a covalent probe for studying enzyme activity and protein interactions.
Medicine: Potential use in the development of enzyme inhibitors and diagnostic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-acetamidophenyl sulfurofluoridate involves its ability to act as an electrophilic warhead. The sulfurofluoridate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction is highly selective and can be used to target specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitrobenzenesulfonyl fluoride
- (2-Aminoethyl)benzenesulfonyl fluoride
- 4-Formylbenzenesulfonyl fluoride
Uniqueness
2-Acetamidophenyl sulfurofluoridate is unique due to its combination of an acetamido group and a sulfurofluoridate group, which provides distinct reactivity and selectivity compared to other sulfonyl fluorides. This makes it particularly useful in applications requiring specific covalent modifications of biological molecules .
Properties
CAS No. |
2411199-14-7 |
---|---|
Molecular Formula |
C8H8FNO4S |
Molecular Weight |
233.2 |
Purity |
95 |
Origin of Product |
United States |
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